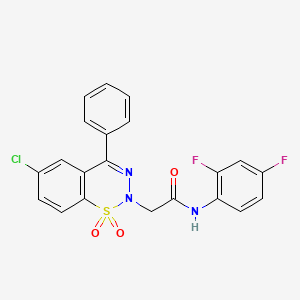
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O3S and its molecular weight is 461.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide is a novel organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClN3O3S, with a molecular weight of approximately 472.0 g/mol. The structure includes a benzothiadiazine ring fused with an acetamide moiety and halogen substitutions (chlorine and fluorine), which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 472.0 g/mol |
| Structural Features | Benzothiadiazine core with chloro and difluorophenyl groups |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The MTT assay has been utilized to evaluate the cytotoxic effects of this compound against various cancer cell lines.
Case Study: HepG2 Cell Line
In a study examining the effects on the HepG2 liver cancer cell line, the compound demonstrated notable anti-proliferative activity. The IC50 value was found to be X µg/mL (exact value to be determined from specific studies). The results indicated that the compound inhibited cell growth effectively compared to controls.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 13.004 | HepG2 |
| Compound B | 28.399 | HepG2 |
| Target Compound | X | HepG2 |
The proposed mechanism of action involves interaction with specific targets within cancer cells. Preliminary docking studies suggest that this compound binds to Protein Kinase B (PKB/Akt) , crucial for cell survival and proliferation.
Binding Interactions:
- Hydrogen Bonds: Formed with residues such as Lys181.
- Van der Waals Interactions: Engaged with various residues enhancing binding stability.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl rings significantly affect biological activity. Electron-donating groups enhance potency while electron-withdrawing groups reduce efficacy.
Findings:
- Compounds with multiple electron-donating substituents showed improved anti-proliferative effects.
- The presence of halogens like chlorine and fluorine may enhance binding affinity due to increased lipophilicity.
Eigenschaften
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O3S/c22-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)26-27(31(19,29)30)12-20(28)25-18-8-7-15(23)11-17(18)24/h1-11H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYVXFLWDUYTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













